

An In-depth Technical Guide to 4-(3-Chlorophenoxy)benzaldehyde

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Compound of Interest

Compound Name: 4-(3-Chlorophenoxy)benzaldehyde

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This guide provides a comprehensive technical overview of **4-(3-chlorophenoxy)benzaldehyde**, a molecule of significant interest in contemporary chemical research and development. Designed for researchers, scientists, and professionals in drug development, this document delves into the compound's molecular structure, physicochemical properties, synthesis, and analytical characterization, underpinned by field-proven insights and authoritative references.

Introduction: The Significance of Diaryl Ether Scaffolds

4-(3-Chlorophenoxy)benzaldehyde belongs to the diaryl ether class of organic compounds, which are characterized by two aromatic rings linked by an oxygen atom. This structural motif is a cornerstone in medicinal chemistry and materials science due to its conformational flexibility and ability to engage in various intermolecular interactions. The presence of a chlorine atom and an aldehyde functional group imparts specific reactivity and properties to the molecule, making it a versatile intermediate for synthesizing more complex structures, including potential therapeutic agents and specialized polymers.^{[1][2]} The strategic placement of the chloro-substituent on the phenoxy ring and the aldehyde on the benzaldehyde moiety creates a molecule with distinct electronic and steric characteristics, influencing its reactivity and biological activity.

Molecular Structure and Properties

A thorough understanding of the molecular architecture and associated physicochemical properties of **4-(3-chlorophenoxy)benzaldehyde** is fundamental for its effective application.

Molecular Structure

The molecular structure of **4-(3-chlorophenoxy)benzaldehyde** is depicted below. It consists of a benzaldehyde ring connected to a 3-chlorophenoxy group at the para-position (position 4) relative to the aldehyde group.

Key Structural Features:

- Molecular Formula: $C_{13}H_9ClO_2$ [\[3\]](#)[\[4\]](#)
- IUPAC Name: **4-(3-chlorophenoxy)benzaldehyde**
- CAS Number: 164522-90-1
- Key Functional Groups: Aldehyde (-CHO), Ether (-O-), and Chloro (-Cl)

The molecule's three-dimensional conformation is influenced by the rotational freedom around the ether linkage. This flexibility allows the two aromatic rings to adopt various orientations, which can be critical for binding to biological targets.

Physicochemical Properties

The physicochemical properties of **4-(3-chlorophenoxy)benzaldehyde** are summarized in the table below. These parameters are essential for designing experimental conditions, predicting behavior in biological systems, and ensuring safe handling.

Property	Value	Source
Molecular Weight	232.66 g/mol	
Appearance	Liquid	[5]
Density	1.235 g/mL at 25 °C	
Refractive Index (n ₂₀ /D)	1.619	
InChI	1S/C13H9ClO2/c14-11-2-1-3-13(8-11)16-12-6-4-10(9-15)5-7-12/h1-9H	
SMILES	<chem>C1=CC(=CC(=C1)Cl)OC2=CC=C(C=C2)C=O</chem>	[4]

Synthesis of 4-(3-Chlorophenoxy)benzaldehyde: The Ullmann Condensation

The most common and effective method for synthesizing diaryl ethers like **4-(3-chlorophenoxy)benzaldehyde** is the Ullmann condensation.[6][7][8] This copper-catalyzed reaction involves the coupling of a phenol with an aryl halide.[6]

Reaction Principle

The Ullmann condensation for **4-(3-chlorophenoxy)benzaldehyde** involves the reaction between 4-hydroxybenzaldehyde and 1-chloro-3-iodobenzene (or a similarly activated aryl halide) in the presence of a copper catalyst and a base. The base is crucial for deprotonating the phenol, forming a more nucleophilic phenoxide ion. The copper catalyst facilitates the coupling of this phenoxide with the aryl halide.[9]

Experimental Protocol

Below is a representative, step-by-step protocol for the synthesis of **4-(3-chlorophenoxy)benzaldehyde**.

Materials:

- 4-Hydroxybenzaldehyde
- 1-Chloro-3-iodobenzene
- Copper(I) iodide (CuI)
- Potassium carbonate (K₂CO₃)
- N,N-Dimethylformamide (DMF)
- Toluene
- Ethyl acetate
- Brine solution
- Anhydrous sodium sulfate (Na₂SO₄)

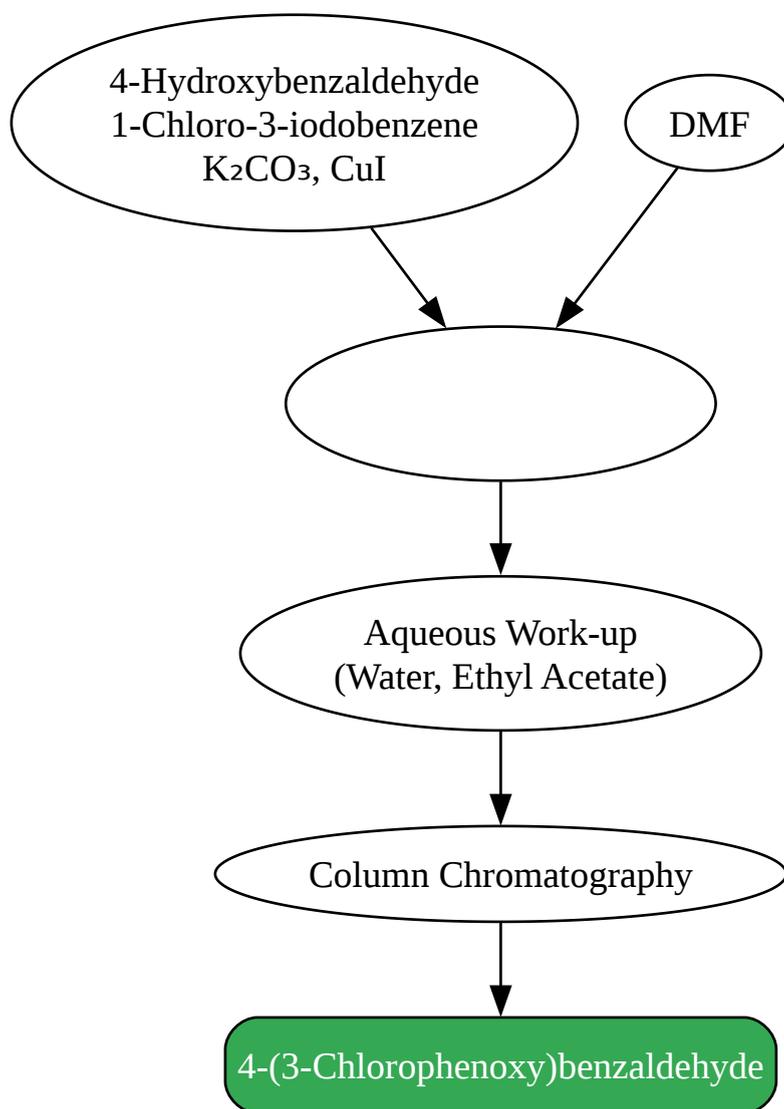
Procedure:

- **Reaction Setup:** To a flame-dried round-bottom flask, add 4-hydroxybenzaldehyde (1.0 eq), potassium carbonate (2.0 eq), and copper(I) iodide (0.1 eq).
- **Solvent and Reagent Addition:** Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen). Add anhydrous DMF as the solvent, followed by 1-chloro-3-iodobenzene (1.1 eq).
- **Reaction Conditions:** Heat the reaction mixture to 120-140 °C and stir vigorously for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
- **Work-up:** After the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with ethyl acetate (3 x 50 mL).
- **Purification:** Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

- Final Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to obtain pure **4-(3-chlorophenoxy)benzaldehyde**.

Rationale for Experimental Choices

- Catalyst: Copper(I) iodide is a common and effective catalyst for Ullmann condensations. Modern variations of this reaction may employ other copper sources and ligands to improve yields and reaction conditions.^[10]
- Base: Potassium carbonate is a sufficiently strong base to deprotonate the phenol without causing unwanted side reactions.
- Solvent: DMF is a polar aprotic solvent that effectively dissolves the reactants and facilitates the reaction.
- Inert Atmosphere: The use of an inert atmosphere prevents the oxidation of the copper catalyst, which would render it inactive.



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Analytical Characterization

The identity and purity of synthesized **4-(3-chlorophenoxy)benzaldehyde** must be confirmed using various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms. For **4-(3-chlorophenoxy)benzaldehyde**, characteristic signals are expected for the aldehydic proton (around 9.9-10.0 ppm), and the aromatic protons in their

respective regions.[11][12] The aldehydic proton typically appears as a singlet. The aromatic protons will show complex splitting patterns due to coupling with their neighbors.

- ^{13}C NMR: The carbon NMR spectrum reveals the number of unique carbon atoms. The carbonyl carbon of the aldehyde group will have a characteristic chemical shift in the range of 190-195 ppm.[13] The aromatic carbons will appear in the 110-160 ppm region.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. Key absorptions for **4-(3-chlorophenoxy)benzaldehyde** include:

- A strong C=O stretching vibration for the aldehyde at approximately 1700-1710 cm^{-1} .[14]
- C-H stretching vibrations for the aldehyde proton around 2720 and 2820 cm^{-1} .[11][14]
- C-O-C stretching for the diaryl ether linkage.
- C-Cl stretching in the fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound. The mass spectrum will show a molecular ion peak (M^+) corresponding to the molecular weight of **4-(3-chlorophenoxy)benzaldehyde** (232.66 g/mol). The isotopic pattern of chlorine (^{35}Cl and ^{37}Cl in a roughly 3:1 ratio) will result in a characteristic M+2 peak.[15]

Applications in Research and Drug Development

The unique structural features of **4-(3-chlorophenoxy)benzaldehyde** make it a valuable building block in several areas of research.

Medicinal Chemistry

Diaryl ether moieties are present in numerous biologically active compounds. The aldehyde group in **4-(3-chlorophenoxy)benzaldehyde** serves as a versatile handle for further chemical modifications, such as reductive amination, Wittig reactions, and oxidations, to generate a diverse library of derivatives for drug discovery programs.[1] The presence of chlorine can

enhance the lipophilicity of a molecule, potentially improving its membrane permeability and metabolic stability.[16] Benzaldehyde derivatives, in general, have been investigated for various therapeutic applications, including as absorption promoters and for their potential anticancer properties.[17][18]

Materials Science

The reactivity of the aldehyde group allows for the incorporation of this molecule into polymer backbones or as a pendant group to modify the properties of materials.[1] The rigidity of the aromatic rings and the flexibility of the ether linkage can be exploited to design materials with specific thermal and mechanical properties.

Safety and Handling

4-(3-Chlorophenoxy)benzaldehyde should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. It is classified as an acute toxicant (oral), an eye irritant, and a respiratory sensitizer. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.

Conclusion

4-(3-Chlorophenoxy)benzaldehyde is a molecule with significant potential in synthetic chemistry, medicinal chemistry, and materials science. Its well-defined molecular structure and versatile reactivity, stemming from the aldehyde functional group, make it an important intermediate for the synthesis of a wide range of value-added compounds. A thorough understanding of its synthesis, characterization, and properties, as outlined in this guide, is crucial for unlocking its full potential in research and development.

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